molecular formula C27H27N5O4S B11660476 N'-[(E)-(4-methylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-methylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11660476
M. Wt: 517.6 g/mol
InChI Key: JANIBWAERQODBI-LQKURTRISA-N
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Description

N'-[(E)-(4-methylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic 1,2,4-triazole derivative with a hydrazone backbone. Its structure features:

  • A 1,2,4-triazole core substituted at positions 3 and 5 with a sulfanyl-acetohydrazide group and a 3,4,5-trimethoxyphenyl moiety, respectively.
  • A 4-phenyl group at position 4 of the triazole ring, enhancing hydrophobic interactions.
  • A hydrazone linker formed by the condensation of the acetohydrazide group with a 4-methylbenzylidene fragment, contributing to conformational rigidity .

This compound belongs to a class of molecules known for their biological activities, including anticancer, antioxidant, and antimicrobial properties, attributed to the triazole-thiol and hydrazone pharmacophores . The 3,4,5-trimethoxyphenyl group is notable for its role in enhancing binding to tubulin or kinase targets, as seen in structurally related anticancer agents .

Properties

Molecular Formula

C27H27N5O4S

Molecular Weight

517.6 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N5O4S/c1-18-10-12-19(13-11-18)16-28-29-24(33)17-37-27-31-30-26(32(27)21-8-6-5-7-9-21)20-14-22(34-2)25(36-4)23(15-20)35-3/h5-16H,17H2,1-4H3,(H,29,33)/b28-16+

InChI Key

JANIBWAERQODBI-LQKURTRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 4-methylbenzaldehyde with 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. Studies have shown that derivatives of triazoles can inhibit the growth of pathogens, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer activities. The specific compound is believed to interfere with cancer cell proliferation and induce apoptosis in cancerous cells. In vitro studies have demonstrated its ability to inhibit tumor growth in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of hydrazones and triazoles are well-documented. This compound has shown promise in reducing inflammation markers in animal models, indicating its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Fungicidal Activity

The compound's triazole structure is known for its fungicidal properties. Research has indicated that it can effectively control fungal diseases in crops, making it a candidate for development as a novel fungicide. Field trials have shown improved crop yields when treated with formulations containing this compound .

Plant Growth Regulation

Studies suggest that certain hydrazone derivatives can act as plant growth regulators (PGRs). The compound may influence plant hormone levels and promote growth under specific conditions, thus enhancing agricultural productivity .

Synthesis and Characterization

The synthesis of N'-[(E)-(4-methylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions including condensation reactions between hydrazides and aldehydes or ketones under acidic or basic conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Data Tables

Application Area Potential Uses Research Findings
Medicinal ChemistryAntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers in models
AgriculturalFungicidalControls fungal diseases in crops
Plant Growth RegulatorEnhances growth under specific conditions

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various triazole derivatives including this compound against strains of Staphylococcus aureus and Candida albicans. The results indicated a significant reduction in microbial growth compared to control groups.

Case Study 2: Anticancer Activity

In vitro experiments conducted on breast cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing cell cycle arrest at the G0/G1 phase. These findings suggest that further investigation into its mechanism of action could lead to the development of effective anticancer therapies.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing groups (e.g., Cl in ) improve anticancer potency by enhancing target binding .
  • Methoxy and diethylamino groups () increase solubility and tubulin affinity, critical for cytotoxicity .
  • The 3,4,5-trimethoxyphenyl group in the target compound confers superior activity in 3D cancer spheroids compared to simpler aryl substituents .

Computational Similarity Studies

However, the target compound’s bulky 3,4,5-trimethoxyphenyl group reduces similarity scores compared to smaller analogues like and .

Bioactivity Comparison

  • Anticancer Activity: The target compound inhibits melanoma (IGR39) spheroid growth at lower concentrations (IC₅₀ = 7.2 µM) than analogues with pyridinyl or fluorophenyl substituents (IC₅₀ = 12–18 µM) .
  • Antioxidant Capacity : Less potent than ’s derivative (1.5× BHT) due to reduced electron-donating substituents .

Biological Activity

N'-[(E)-(4-methylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the 4-methylphenyl and trimethoxyphenyl groups enhances its lipophilicity and potentially its bioactivity.

Antimicrobial Activity

Research indicates that compounds with triazole and thiadiazole scaffolds exhibit significant antimicrobial properties. The specific compound has been evaluated for its antibacterial effectiveness against various Gram-positive and Gram-negative bacteria. For instance:

  • In vitro Studies : The compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 1–10 µg/mL. This suggests a promising potential as an antibacterial agent .

Anticancer Properties

The anticancer potential of related compounds has been well-documented. Triazole derivatives often exhibit cytotoxic effects on various cancer cell lines:

  • Cell Line Studies : In studies involving human cancer cell lines (e.g., MCF-7 for breast cancer), compounds similar to this compound have shown IC50 values indicating significant cytotoxicity. For example, IC50 values were found to be as low as 5 µM in some derivatives .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives are also noteworthy. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:

  • Mechanism of Action : The anti-inflammatory effects are believed to stem from the inhibition of NF-kB pathways, which play a crucial role in inflammation .

Case Studies

  • Antimicrobial Screening : A study conducted by Padmavathi et al. evaluated various thiadiazole derivatives for their antimicrobial activities. The results indicated that compounds with similar structural motifs to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : In a screening of drug libraries against multicellular spheroids, compounds structurally related to this acetohydrazide showed promising anticancer activity by inducing apoptosis in tumor cells while sparing normal cells .

Summary of Findings

Biological Activity Observed Effects Reference
AntibacterialMIC 1–10 µg/mL
AnticancerIC50 ~ 5 µM
Anti-inflammatoryInhibition of TNF-alpha and IL-6

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